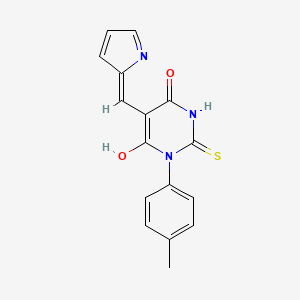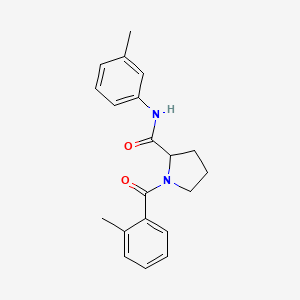
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the class of beta-carbolines, which are known to have diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not well understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound has also been shown to interact with certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline can inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been demonstrated to protect neurons from oxidative stress and reduce the formation of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments include its potential pharmacological properties, moderate yield of synthesis, and diverse biological activities. However, the limitations include the lack of understanding of its mechanism of action and the moderate yield of the synthesis.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Some of these include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action to gain a better understanding of its pharmacological properties.
3. Developing more efficient and cost-effective methods for the synthesis of the compound.
4. Investigating its potential use in combination with other drugs for the treatment of cancer.
5. Studying its potential use as a neuroprotective agent in traumatic brain injury.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities. However, more research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 3-chloroaniline with 3-pyridinecarboxaldehyde followed by cyclization with tryptamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the product obtained is moderate, and the purification is done by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-17-7-3-5-15(13-17)22-21-19(18-8-1-2-9-20(18)26-21)10-12-27(22)23(28)16-6-4-11-25-14-16/h1-9,11,13-14,22,26H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYGRYMNXUKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)
![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)
![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)